molecular formula C23H20ClFN4O2S B2727230 (4-(3-Chloro-4-fluorophenyl)piperazin-1-yl)(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)methanone CAS No. 1021218-27-8

(4-(3-Chloro-4-fluorophenyl)piperazin-1-yl)(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)methanone

Cat. No.: B2727230
CAS No.: 1021218-27-8
M. Wt: 470.95
InChI Key: MGEUAOAQJBIGHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a hybrid heterocyclic molecule combining a piperazine moiety substituted with a 3-chloro-4-fluorophenyl group and an imidazo[2,1-b]thiazole scaffold bearing a 4-methoxyphenyl substituent. The structural complexity arises from the integration of two pharmacophoric units:

  • Piperazine core: Known for modulating receptor binding affinity, particularly in CNS-targeting agents, due to its ability to adopt multiple conformations .
  • Imidazo[2,1-b]thiazole: A bicyclic system with demonstrated bioactivity in kinase inhibition and antimicrobial applications .

Synthesis typically involves coupling reactions between pre-functionalized piperazine and imidazothiazole intermediates, as seen in analogous compounds .

Properties

IUPAC Name

[4-(3-chloro-4-fluorophenyl)piperazin-1-yl]-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClFN4O2S/c1-31-17-5-2-15(3-6-17)20-13-29-21(14-32-23(29)26-20)22(30)28-10-8-27(9-11-28)16-4-7-19(25)18(24)12-16/h2-7,12-14H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGEUAOAQJBIGHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)C(=O)N4CCN(CC4)C5=CC(=C(C=C5)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClFN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation for Imidazo[2,1-b]thiazole Core Formation

The imidazo[2,1-b]thiazole scaffold is synthesized via cyclocondensation of 2-aminothiazole derivatives with α-haloketones or α-bromoesters. For the 6-(4-methoxyphenyl) substituent, a Suzuki-Miyaura coupling is employed post-core formation:

  • Step 1 : 2-Amino-5-bromothiazole is reacted with ethyl bromopyruvate in refluxing ethanol to yield 5-bromoimidazo[2,1-b]thiazole-3-carboxylate.
  • Step 2 : Palladium-catalyzed coupling with 4-methoxyphenylboronic acid introduces the aryl group at position 6.

Reaction Conditions :

  • Catalyst: Pd(PPh₃)₄ (5 mol%).
  • Base: Na₂CO₃ (2 eq).
  • Solvent: Toluene/EtOH/H₂O (4:2:1).
  • Temperature: 80°C, 12 h.
  • Yield: 78–85%.

Hydrolysis to Carboxylic Acid

The ethyl ester intermediate is hydrolyzed under acidic conditions:

  • Reagents : 4N HCl, reflux, 6 h.
  • Yield : >90%.

Preparation of 4-(3-Chloro-4-fluorophenyl)piperazine

Nucleophilic Aromatic Substitution

Piperazine reacts with 1-bromo-3-chloro-4-fluorobenzene under Ullmann conditions:

Reaction Protocol :

  • Substrate : 1-Bromo-3-chloro-4-fluorobenzene (1.2 eq).
  • Base : K₂CO₃ (3 eq).
  • Catalyst : CuI (10 mol%).
  • Ligand : 1,10-Phenanthroline (20 mol%).
  • Solvent : DMF, 110°C, 24 h.
  • Yield : 65–70%.

Coupling of Fragments via Methanone Bridge

Carbodiimide-Mediated Amidation

The carboxylic acid (Fragment A) is activated using HATU and coupled with 4-(3-chloro-4-fluorophenyl)piperazine (Fragment B):

Procedure :

  • Activation : Fragment A (1 eq), HATU (2 eq), DIPEA (3 eq) in DMF, 0°C, 30 min.
  • Coupling : Fragment B (1.1 eq) added, stirred at RT for 12 h.
  • Workup : Extraction with EtOAc, washing with brine, column chromatography (SiO₂, 30% EtOAc/hexane).
  • Yield : 76–82%.

Optimization and Analytical Data

Critical Reaction Parameters

  • Coupling Agent : HATU outperforms EDCl/HOBt in yield (82% vs. 68%).
  • Solvent : DMF > DCM due to better solubility of intermediates.
  • Temperature : RT optimal; higher temps lead to decomposition.

Characterization Data

  • ¹H NMR (DMSO-d₆) : δ 8.32 (d, J = 7.9 Hz, 1H, imidazo-H), 7.75 (d, J = 8.7 Hz, 1H, aryl-H), 3.85 (s, 3H, OCH₃), 3.65–3.35 (m, 8H, piperazine).
  • HPLC Purity : >98% (C18 column, MeCN/H₂O = 70:30).

Alternative Synthetic Routes

Microwave-Assisted Cyclocondensation

Reduces reaction time from 12 h to 2 h with comparable yields (80%).

One-Pot Suzuki-Coupling/Cyclization

Integrates aryl boronic acid coupling and cyclocondensation in a single step:

  • Conditions : Pd(OAc)₂, XPhos, K₂CO₃, DMF/H₂O, 100°C.
  • Yield : 72%.

Industrial-Scale Considerations

Cost-Effective Catalysts

  • Pd/C : Recyclable catalyst for Suzuki coupling, reducing Pd waste.
  • Solvent Recovery : DMF distillation achieves >90% recovery.

Purification Strategies

  • Crystallization : Ethanol/water mixture yields high-purity product (99.5%).
  • Chromatography : Reserved for small-scale batches due to cost.

Challenges and Mitigation

Byproduct Formation

  • Issue : N-acylation of piperazine’s secondary amine.
  • Solution : Use of excess Fragment B (1.5 eq) suppresses diacylation.

Hydrolytic Sensitivity

  • Issue : Methanone bridge prone to hydrolysis under strong acidic/basic conditions.
  • Mitigation : Maintain pH 6–8 during workup.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The imidazo-thiazole ring can be oxidized to introduce additional functional groups.

  • Reduction: : Reduction reactions can be used to modify the piperazine ring or the phenyl groups.

  • Substitution: : Substitution reactions can be employed to replace hydrogen atoms with other functional groups, enhancing the compound's properties.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: : Reagents like halogens (Cl2, Br2) and strong bases (NaOH, KOH) are typically employed.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, each with potentially different biological and chemical properties.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds similar to (4-(3-Chloro-4-fluorophenyl)piperazin-1-yl)(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)methanone exhibit significant antimicrobial activity. The thiazole and imidazole derivatives have been shown to interact with bacterial cell membranes, leading to increased permeability and cell death.

Table 1: Antimicrobial Activity of Related Compounds

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli10 µg/mL
Compound BS. aureus8 µg/mL
Compound CP. aeruginosa12 µg/mL

These results suggest that the presence of the piperazine and thiazole structures enhances antimicrobial efficacy .

Antitumor Activity

Studies have demonstrated that the compound can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of apoptotic pathways. The imidazole moiety is particularly noted for its role in inhibiting tumor growth.

Case Study: In Vitro Evaluation
In a study involving human cancer cell lines, (4-(3-Chloro-4-fluorophenyl)piperazin-1-yl)(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)methanone exhibited significant cytotoxic effects at low concentrations. The compound was shown to down-regulate anti-apoptotic proteins while up-regulating pro-apoptotic factors, leading to increased cancer cell death .

Pharmacokinetics

Pharmacokinetic studies suggest that the compound has favorable absorption characteristics and a reasonable half-life, making it a candidate for further development into therapeutic agents. Its solubility profile is conducive to both oral and intravenous administration routes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact mechanism would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperazine and Heterocyclic Moieties

Compound Name Key Structural Features Biological Activity/Findings Reference
Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone (MK37) Piperazine linked to trifluoromethylphenyl and thiophene CNS activity via serotonin/dopamine receptor modulation; moderate metabolic stability
Imidazo[4,5-b]pyridine-based kinase inhibitor (20a) Chloro-fluorophenylpiperazine + imidazopyridine Potent kinase inhibition (IC₅₀ = 12 nM); high selectivity due to halogenated aryl group
4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)pyrazolyl)thiazole (5) Fluorophenyl-substituted thiazole and pyrazole Anticandidal activity (MIC = 8 µg/mL); planar structure enhances membrane penetration
Target Compound Chloro-fluorophenylpiperazine + methoxyphenyl-imidazothiazole Hypothesized dual kinase/serotonergic activity; enhanced solubility vs. halogenated analogs

Key Structural and Functional Differences

  • Heterocyclic Core : The target’s imidazo[2,1-b]thiazole differs from the imidazo[4,5-b]pyridine in compound 20a, which may alter kinase binding pocket interactions due to sulfur’s larger atomic radius vs. nitrogen .
  • Substituent Effects : The 4-methoxyphenyl group in the target contrasts with the trifluoromethylphenyl in MK37, reducing electronegativity but improving aqueous solubility (logP reduction by ~0.5 units) .

Research Findings and Implications

  • Binding Affinity : Computational docking suggests the target’s imidazothiazole engages in π-π stacking with kinase ATP pockets, while the chloro-fluorophenyl group may form halogen bonds with serotonin receptors (5-HT₂A/2C) .
  • Selectivity : The 3-chloro-4-fluorophenyl substitution pattern may confer selectivity over kinases inhibited by purely fluorinated analogs (e.g., MK37) due to steric and electronic effects .
  • Toxicity : Preliminary in vitro studies on related compounds indicate that methoxy groups reduce hepatotoxicity compared to trifluoromethyl derivatives .

Biological Activity

The compound (4-(3-Chloro-4-fluorophenyl)piperazin-1-yl)(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)methanone is a novel hybrid molecule that integrates piperazine and imidazo[2,1-b]thiazole moieties. This compound has garnered attention for its potential biological activities, particularly in the fields of anti-tubercular and anti-cancer therapies. This article provides a comprehensive overview of its synthesis, biological evaluations, and mechanisms of action based on various studies.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Preparation of Key Intermediates : The synthesis begins with the formation of 1-[(3-chloro-4-fluorophenyl)methyl]piperazine through a reaction involving 3-chloro-4-fluorobenzylbromide and piperazine derivatives.
  • Coupling Reaction : The key intermediate is then reacted with 6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-carboxylic acid derivatives to yield the final product through amide bond formation.

Antitubercular Activity

Recent studies have highlighted the compound's efficacy against Mycobacterium tuberculosis (Mtb). The biological evaluation revealed significant inhibitory concentrations:

CompoundIC50 (μM)IC90 (μM)
IT102.327.05
IT062.0315.22
Target CompoundTBDTBD

The compound exhibited selective inhibition against Mtb strains while showing minimal toxicity toward human fibroblast cells (MRC-5), indicating a favorable therapeutic profile .

Anticancer Activity

In addition to its antitubercular properties, the compound has demonstrated promising anticancer activity across various cancer cell lines. For instance, derivatives of imidazo[2,1-b]thiazole have shown significant cytotoxic effects:

Cell LineIC50 (μM)
HeLa0.86
MCF-70.20
JurkatTBD

These results suggest that modifications to the thiazole ring can enhance biological activity, particularly when combined with electron-donating groups like methoxy .

The mechanism by which this compound exerts its biological effects appears to involve multiple pathways:

  • Inhibition of Key Enzymes : The imidazo[2,1-b]thiazole moiety likely interacts with enzymes critical for Mtb survival, such as Pantothenate synthetase.
  • Induction of Apoptosis : In cancer cells, the compound may trigger apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.
  • Molecular Docking Studies : Computational studies have provided insights into the binding affinities and interactions at the molecular level, supporting experimental findings .

Case Studies

Several case studies have documented the biological activity of related compounds:

  • Study A : A derivative with a similar structure was tested against Mycobacterium tuberculosis, showing an IC50 value of 3.73 μM, indicating strong antitubercular properties.
  • Study B : Another study evaluated a series of imidazo[2,1-b]thiazole derivatives, revealing that compounds with para-substituted phenyl groups exhibited enhanced cytotoxicity against various cancer cell lines compared to unsubstituted analogs .

Q & A

Basic Question: What are the recommended synthetic pathways for preparing this compound, and how can purity be optimized?

Answer:
The compound’s synthesis typically involves multi-step reactions. A plausible route includes:

  • Step 1: Coupling of 3-chloro-4-fluorophenylpiperazine with a pre-functionalized imidazo[2,1-b]thiazole intermediate.
  • Step 2: Methanone bridge formation via nucleophilic acyl substitution or Friedel-Crafts acylation under anhydrous conditions.
  • Step 3: Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol .

Purity Optimization:

  • Use HPLC (C18 column, acetonitrile/water mobile phase) to monitor intermediate purity.
  • For crystalline intermediates, employ X-ray diffraction (XRD) to confirm structural integrity and minimize impurities .

Advanced Question: How do structural modifications (e.g., halogen substitution on the phenyl ring) influence receptor binding affinity?

Answer:

  • Halogen Effects: The 3-chloro-4-fluorophenyl group enhances lipophilicity and π-π stacking with aromatic residues in receptor pockets (e.g., serotonin or dopamine receptors). Fluorine’s electron-withdrawing effect may stabilize hydrogen bonding with adjacent residues .
  • Methodological Approach:
    • Compare binding data (IC₅₀/Ki) from radioligand assays for analogs with varying halogen substituents.
    • Perform molecular docking (e.g., AutoDock Vina) to map interactions with residues like Tyr95 or Asp110 in target receptors .

Basic Question: What spectroscopic techniques are critical for characterizing this compound?

Answer:

  • NMR: ¹H/¹³C NMR to confirm piperazine ring conformation and methanone carbonyl resonance (~170 ppm).
  • Mass Spectrometry: High-resolution ESI-MS to verify molecular ion [M+H]⁺ and rule out byproducts.
  • FTIR: Confirm C=O stretch (~1650 cm⁻¹) and aromatic C-Cl/F vibrations .

Advanced Question: How can contradictory bioactivity data between in vitro and in vivo studies be resolved?

Answer:

  • Potential Causes: Differences in metabolic stability (e.g., CYP450-mediated oxidation of the methoxyphenyl group) or poor blood-brain barrier penetration.
  • Experimental Design:
    • Perform metabolic profiling using liver microsomes to identify unstable motifs.
    • Modify the 4-methoxyphenyl group to a trifluoromethoxy or methylsulfonyl group to enhance stability .
    • Use pharmacokinetic (PK) studies in rodents to correlate plasma exposure with efficacy .

Basic Question: What are the key stability concerns for this compound under experimental storage conditions?

Answer:

  • Hydrolysis Risk: The methanone carbonyl may degrade in aqueous buffers (pH > 7). Store lyophilized at -20°C under nitrogen.
  • Light Sensitivity: The imidazothiazole core is prone to photodegradation. Use amber vials for long-term storage .

Advanced Question: How can computational methods guide the optimization of pharmacokinetic properties?

Answer:

  • ADME Prediction: Use tools like SwissADME to calculate logP (target ~3.5 for CNS penetration) and polar surface area (<70 Ų).
  • Metabolic Hotspots: Identify vulnerable sites (e.g., piperazine N-methylation) using StarDrop’s P450 module.
  • Solubility Enhancement: Introduce solubilizing groups (e.g., PEG-linked amines) while maintaining target affinity .

Basic Question: What in vitro assays are suitable for initial pharmacological screening?

Answer:

  • Receptor Binding: Radioligand displacement assays (³H-ketanserin for 5-HT₂A, ³H-SCH23390 for D₁).
  • Functional Activity: Calcium flux assays (FLIPR) to assess agonist/antagonist profiles.
  • Cytotoxicity: MTT assay on HEK293 or SH-SY5Y cells to rule off-target effects .

Advanced Question: How can reaction yields be improved in large-scale synthesis?

Answer:

  • Flow Chemistry: Use continuous flow reactors to optimize exothermic steps (e.g., acylation) and reduce side reactions.
  • Catalysis: Screen Pd/C or nickel catalysts for Suzuki-Miyaura couplings of the imidazothiazole intermediate.
  • DoE Approach: Apply Design of Experiments (DoE) to balance temperature, stoichiometry, and solvent polarity .

Basic Question: What are the safety considerations for handling this compound?

Answer:

  • Toxicity: Potential neurotoxicity due to piperazine-related structures. Use fume hoods and PPE.
  • Waste Disposal: Quench reactive intermediates (e.g., acyl chlorides) with ice-cold sodium bicarbonate before disposal .

Advanced Question: How can crystallography resolve ambiguous structural features (e.g., piperazine chair vs. boat conformation)?

Answer:

  • Single-Crystal XRD: Grow crystals via slow evaporation (dichloromethane/methanol). Analyze torsion angles to confirm chair conformation.
  • DFT Calculations: Compare experimental XRD data with computed structures (e.g., Gaussian09) to validate stereoelectronic effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.